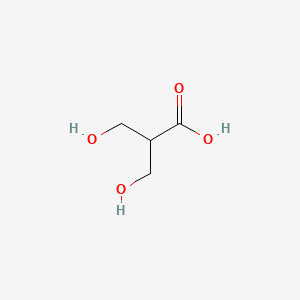

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-

Übersicht

Beschreibung

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known as 2,2-bis(hydroxymethyl)propionic acid, is an organic compound with the molecular formula C5H10O4. It is a white crystalline solid that is odorless and non-toxic. This compound contains both carboxyl and hydroxyl functional groups, making it versatile for various chemical reactions and applications .

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with various enzymes and proteins within the cell, influencing metabolic pathways .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .

Biochemical Pathways

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- may be involved in several biochemical pathways. For instance, it has been suggested that similar compounds can participate in the synthesis of hyperbranched polymers . In this process, each hydroxyl group reacts with 2,2-bis(hydroxymethyl) propionic acid, doubling the number of hydroxyl groups in the molecule. Repeating this reaction step produces one more shell each time, causing the molecule to grow .

Pharmacokinetics

It’s known that similar compounds, due to their size and polarity, are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Result of Action

It’s known that similar compounds can influence cellular processes by interacting with various enzymes and proteins, potentially altering metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- can be synthesized through several methods. One common method involves the base-induced hydration of acrylic acid followed by reacidification . Another synthesis route includes the cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile . Additionally, hydrolysis of propiolactone is another viable route .

Industrial Production Methods

In industrial settings, the production of propanoic acid, 3-hydroxy-2-(hydroxymethyl)- often involves the reaction of formaldehyde with isobutyric acid under controlled conditions. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Esterification: The carboxyl group can react with alcohols to form esters.

Esterification with Itself: The compound can react with itself to produce esters via esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used to facilitate esterification reactions.

Major Products Formed

Oxidation: The major products include ketones and aldehydes.

Esterification: The major products are esters, which can be used in various industrial applications.

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Isobutyric acid

- 3-Hydroxypropionic acid

- 2,2-Dimethylolpropionic acid

Uniqueness

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from industrial applications to advanced scientific research .

Biologische Aktivität

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-, also known by its CAS number 4767-03-7, is a compound with notable biological activities. This article reviews its chemical properties, biological effects, and potential applications based on recent studies and data.

- Chemical Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 g/mol

- Solubility : Highly soluble in water (276 mg/ml) .

Antimicrobial Properties

Research indicates that propanoic acid derivatives exhibit antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that propanoic acid derivatives can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to apoptosis in targeted cells. This property suggests potential applications in cancer therapy .

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory effects, particularly in models of chronic inflammation. By inhibiting pro-inflammatory cytokines, it may reduce inflammation-related damage in tissues .

Case Studies

-

Antimicrobial Efficacy :

A study published in Biomaterials Science explored the antimicrobial effects of a polymer derived from propanoic acid against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in medical coatings and materials . -

Cytotoxicity Assessment :

In a controlled laboratory setting, propanoic acid was tested on human cancer cell lines. The findings revealed that concentrations above 100 µM resulted in a marked decrease in cell viability, highlighting its potential as an anticancer agent . -

Inflammation Model :

An experimental model of arthritis was used to assess the anti-inflammatory properties of propanoic acid derivatives. Treatment with these compounds led to a significant reduction in swelling and pain indicators compared to control groups .

Tables of Biological Activity

Eigenschaften

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMZOZMSDIOZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540189 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68516-39-2 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.